3-[Bis(2-hydroxyethyl)amino]benzoic acid
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Overview
Description
3-[Bis(2-hydroxyethyl)amino]benzoic acid is an organic compound with the molecular formula C11H15NO4 It is characterized by the presence of a benzoic acid core substituted with a bis(2-hydroxyethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Bis(2-hydroxyethyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with ethylene oxide. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 3-aminobenzoic acid
Reagent: Ethylene oxide
Conditions: The reaction is carried out in the presence of a suitable solvent, such as water or ethanol, at elevated temperatures (around 70-80°C) and under basic conditions (using sodium carbonate as a base).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-[Bis(2-hydroxyethyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[Bis(2-hydroxyethyl)amino]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Bis(2-hydroxyethyl)amino]benzoic acid involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways.
Comparison with Similar Compounds
3-Aminobenzoic acid: The parent compound without the bis(2-hydroxyethyl)amino substitution.
N,N-Diethanolamine: A compound with a similar bis(2-hydroxyethyl)amino group but without the benzoic acid core.
Uniqueness: 3-[Bis(2-hydroxyethyl)amino]benzoic acid is unique due to the combination of the benzoic acid core and the bis(2-hydroxyethyl)amino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[bis(2-hydroxyethyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c13-6-4-12(5-7-14)10-3-1-2-9(8-10)11(15)16/h1-3,8,13-14H,4-7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQCXGJUJSZNOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N(CCO)CCO)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355500 |
Source
|
Record name | 3-[bis(2-hydroxyethyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24779086 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
347343-88-8 |
Source
|
Record name | 3-[bis(2-hydroxyethyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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